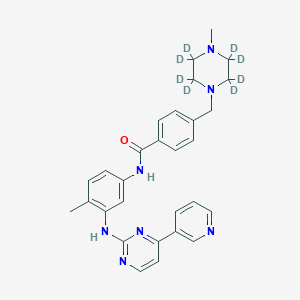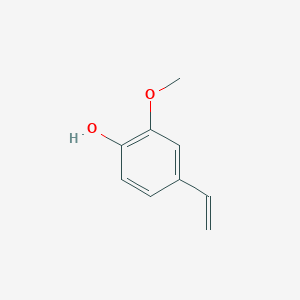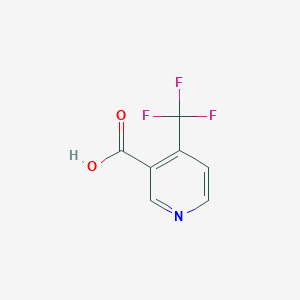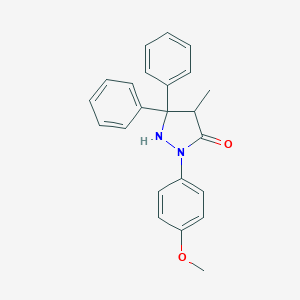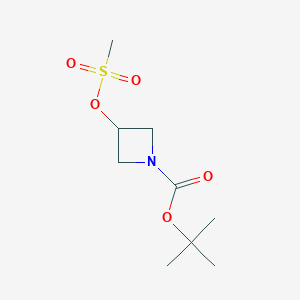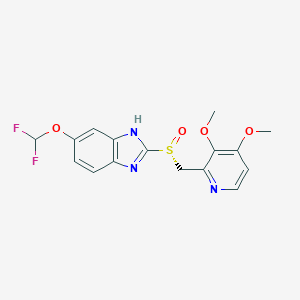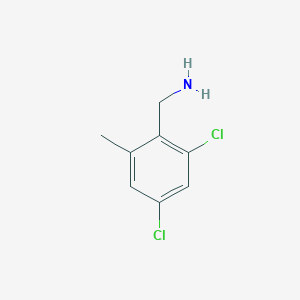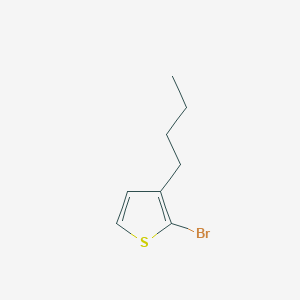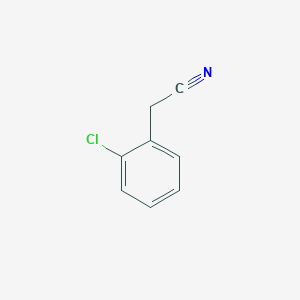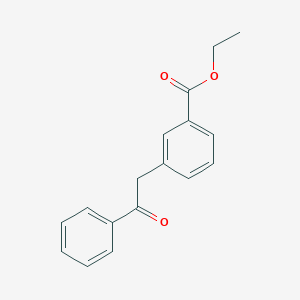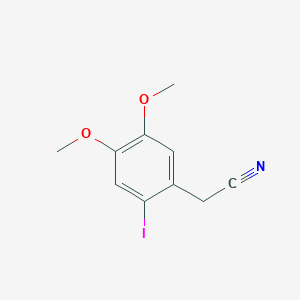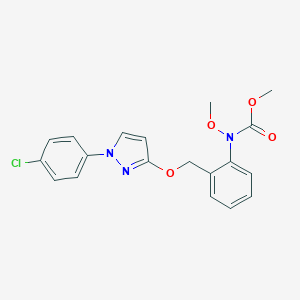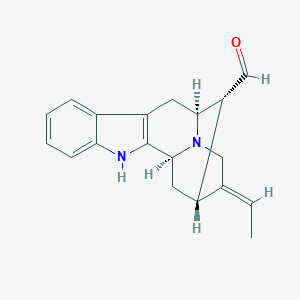![molecular formula C11H13Cl2N B128499 1-(4-氯苯基)-3-氮杂双环[3.1.0]己烷盐酸盐 CAS No. 66503-82-0](/img/structure/B128499.png)
1-(4-氯苯基)-3-氮杂双环[3.1.0]己烷盐酸盐
描述
The compound “1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride” is a complex organic molecule. It contains a bicyclic structure, which is common in many bioactive compounds . The molecule also includes a chlorophenyl group, which is a common feature in many pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar bicyclic structures like bicyclo[2.1.1]hexanes have been synthesized using photochemistry to access new building blocks via [2 + 2] cycloaddition . Another method involves a (3 + 2) annulation of cyclopropenes with aminocyclopropanes .Molecular Structure Analysis
The molecule likely contains a bicyclic structure, specifically a bicyclo[3.1.0]hexane core . This type of structure is prevalent in natural products and synthetic bioactive compounds .Chemical Reactions Analysis
While specific reactions involving this compound were not found, similar compounds with a bicyclo[3.1.0]hexane core have been involved in transfer hydrochlorination reactions .科学研究应用
新型合成方法
创新的合成技术:已开发出一种利用三组分反应合成 1-氮杂双环[3.1.0]己烷衍生物的新技术,突出了其生态友好性和效率 (Ghorbani 等人,2016)。
高效的制备技术:2-氮杂双环[2.1.1]己烷盐酸盐的制备展示了一种按批次、多克生产方法,突出了大规模合成可行性 (Liao 等人,2016)。
化学结构和反应
结构合成和反应性:通过环丙基镁卡宾醇的 1,5-C-H 插入合成各种 3-氮杂双环[3.1.0]己烷的研究探讨了复杂的化学反应和结构形成 (Kimura 等人,2015)。
生物活性和化学修饰:对菲西霉素中 1-氮杂双环[3.1.0]己烷环的胍基修饰的研究揭示了其在生物活性(包括 DNA 烷基化)中的关键作用 (Kurosawa 等人,2020)。
手性生物活性化合物的合成:氮杂双环[3.1.0]己烷-1-醇被用作药理活性产物不对称合成的框架,展示了它们在药物开发中的效用 (Jida 等人,2007)。
先进的合成技术:使用叔三氟硼酸盐在铃木-宫浦偶联反应和陈-埃文斯-拉姆偶联反应中构建 1-杂芳基-3-氮杂双环[3.1.0]己烷表明该化合物在制药工业中的多功能性 (Harris 等人,2017)。
生物和制药应用
在抗抑郁药开发中的潜力:对 6-(3,4-二氯苯基)-1-[(甲氧基)甲基]-3-氮杂双环[4.1.0]庚烷(一种有效且选择性三重再摄取抑制剂)的研究揭示了其治疗抑郁症的潜力 (Micheli 等人,2010)。
在神经元受体拮抗中的作用:发现 3-(6-氯吡啶-3-甲氧基甲基)-2-氮杂双环[3.1.0]己烷盐酸盐作为神经元烟碱乙酰胆碱 α4β2 受体拮抗剂,突出了其在抑郁症治疗中的潜在应用 (Nirogi 等人,2020)。
其他应用
构象研究和应用:研究 GABA 被锁定在双环[3.1.0]己烷核心结构中的构象,揭示了其在各种生物和化学环境中的重要性 (Jimeno 等人,2011)。
独特分子结构的合成:研究合成 3-氮杂双环[3.1.0]己烷作为治疗狗瘙痒症的 μ 阿片受体配体,展示了该化合物在开发新药方面的多功能性 (Lunn 等人,2012)。
属性
IUPAC Name |
1-(4-chlorophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN.ClH/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11;/h1-4,9,13H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGMZXIPZBBCIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

